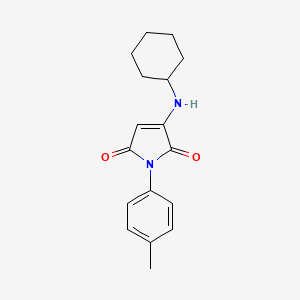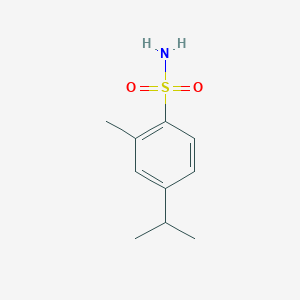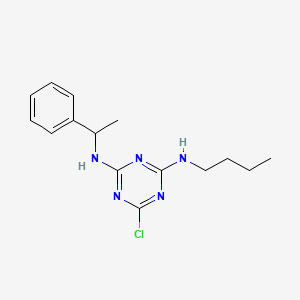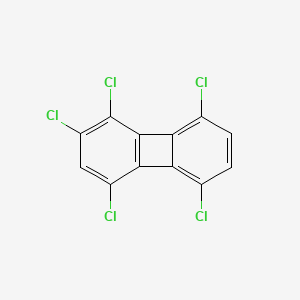
Cobalt(2+) iron(2+) hydroxide (1/1/4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+) iron(2+) hydroxide (1/1/4) is a compound that consists of cobalt, iron, and hydroxide ions in a specific stoichiometric ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt(2+) iron(2+) hydroxide can be synthesized through a precipitation reaction by mixing cobalt(2+) and iron(2+) salts with a strong base. For example, adding sodium hydroxide to a solution containing cobalt(2+) nitrate and iron(2+) nitrate will result in the formation of cobalt(2+) iron(2+) hydroxide precipitate .
Industrial Production Methods
Industrial production of cobalt(2+) iron(2+) hydroxide often involves hydrothermal synthesis techniques. This method includes mixing metal cations with a reducing agent, such as sodium borohydride, and subjecting the mixture to high temperatures and pressures in an autoclave . This process allows for the controlled formation of nanoparticles with specific morphologies and sizes.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(2+) iron(2+) hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: The hydroxide ions can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Reagents like hydrochloric acid or sulfuric acid can be used to substitute hydroxide ions with chloride or sulfate ions.
Major Products Formed
Oxidation: Formation of cobalt(3+) and iron(3+) hydroxides.
Reduction: Formation of cobalt(1+) and iron(1+) compounds.
Substitution: Formation of cobalt(2+) chloride, iron(2+) chloride, and similar compounds.
Wissenschaftliche Forschungsanwendungen
Cobalt(2+) iron(2+) hydroxide has a wide range of applications in scientific research:
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Cobalt(2+) iron(2+) hydroxide can be compared with other similar compounds, such as:
Cobalt(2+) hydroxide: Similar in structure but lacks the iron component, which affects its catalytic properties.
Iron(2+) hydroxide: Similar in structure but lacks the cobalt component, which affects its electrochemical properties.
Nickel(2+) iron(2+) hydroxide: Another compound used in catalysis and energy storage, but with different electrochemical characteristics.
Conclusion
Cobalt(2+) iron(2+) hydroxide (1/1/4) is a compound with unique chemical properties and diverse applications in various fields. Its ability to undergo various chemical reactions, act as a catalyst, and play a role in biological systems makes it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
108658-66-8 |
|---|---|
Molekularformel |
CoFeH4O4 |
Molekulargewicht |
182.81 g/mol |
IUPAC-Name |
cobalt(2+);iron(2+);tetrahydroxide |
InChI |
InChI=1S/Co.Fe.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
InChI-Schlüssel |
HSQIWKNMXNBSTL-UHFFFAOYSA-J |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[Fe+2].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Di(propan-2-yl)amino]-methoxyphosphinate](/img/structure/B14314714.png)



![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-](/img/structure/B14314731.png)

![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)


![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)
![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14314800.png)
![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)
